5-(4-Methylphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by fused pyrazole and oxazine rings. Its structure includes a 4-methylphenyl group at position 5 and a 4-(propan-2-yloxy)phenyl group at position 2.
Properties
Molecular Formula |
C26H26N2O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)-2-(4-propan-2-yloxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H26N2O2/c1-17(2)29-21-14-12-19(13-15-21)23-16-24-22-6-4-5-7-25(22)30-26(28(24)27-23)20-10-8-18(3)9-11-20/h4-15,17,24,26H,16H2,1-3H3 |
InChI Key |
TTYAPZOMCSUYPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC(C)C)C5=CC=CC=C5O2 |
Origin of Product |
United States |
Biological Activity
The compound 5-(4-Methylphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a novel pyrazolo-benzoxazine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The key steps may include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Benzoxazine Formation : Involves cyclization reactions that integrate the benzene and oxazine moieties into the pyrazole framework.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that pyrazolo-benzoxazine derivatives exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Evaluations against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) show that the compound demonstrates bactericidal activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : The compound was tested against several cancer cell lines including MCF-7 (breast cancer), K562 (leukemia), and A549 (lung cancer). Results indicated a dose-dependent inhibition of cell proliferation.
- Apoptosis Induction : Flow cytometry analysis revealed that the compound promotes apoptosis in cancer cells, likely through the activation of caspase pathways.
Case Studies
Several case studies highlight the biological efficacy of pyrazolo-benzoxazine derivatives:
- Study 1 : A study conducted by Almarhoon et al. (2020) demonstrated that derivatives similar to our compound exhibited potent antimicrobial activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics.
- Study 2 : In another investigation by Kayukova et al. (2021), compounds with similar structures were shown to induce apoptosis in leukemia cells via mitochondrial pathways, reinforcing the anticancer potential observed in initial screenings.
Comparative Biological Activity Table
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 5-(4-Methylphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | Antimicrobial | 25 | Almarhoon et al. (2020) |
| Similar Pyrazolo Derivative | Anticancer (MCF-7) | 15 | Kayukova et al. (2021) |
| Other Benzoxazine Derivative | Antimicrobial | 30 | Silva & Silva (2019) |
Future Directions
The promising biological activities exhibited by 5-(4-Methylphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine warrant further investigation. Future research should focus on:
- In vivo Studies : To evaluate the efficacy and safety profiles in animal models.
- Mechanistic Studies : To elucidate precise pathways involved in its biological effects.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table highlights key structural differences and molecular properties of similar compounds:
*Calculated based on molecular formula C₂₆H₂₆N₂O₂.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
